3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine
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Overview
Description
The compound “3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine” is a complex organic molecule that contains an azetidine ring, which is a three-membered nitrogen-containing ring . It also contains sulfonyl groups attached to phenyl rings, one of which is fluorinated .
Synthesis Analysis
While specific synthesis methods for this compound are not available, sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the azetidine ring and the sulfonyl groups. The presence of the fluorine atom could also influence the structure due to its high electronegativity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, sulfonyl fluorides are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
- FSA has shown promise as a scaffold for designing novel drugs. Researchers have explored its potential as an anti-inflammatory agent, kinase inhibitor, or even as a component in anticancer therapies .
- FSA derivatives have been investigated for their antiproliferative activity against cancer cells. Researchers have synthesized analogs and evaluated their cytotoxic effects on various cancer lines .
- FSA-based compounds have been explored as organic semiconductors. Their electron-rich azetidine core contributes to charge transport properties .
- FSA derivatives exhibit interesting photophysical properties, including fluorescence. Scientists have used them as fluorescent probes for bioimaging and cellular studies .
- The sulfonyl group in FSA can mimic sulfonamide moieties found in enzyme inhibitors. Researchers have explored its potential as a scaffold for designing enzyme-specific inhibitors .
- FSA derivatives have been investigated for their pesticidal properties. Researchers have synthesized analogs and evaluated their efficacy against pests .
Medicinal Chemistry and Drug Development
Anticancer Research
Materials Science and Organic Electronics
Photophysical Properties and Fluorescent Probes
Sulfonamide-Based Enzyme Inhibitors
Agrochemical Research
These applications highlight the versatility of FSA and its potential impact across diverse scientific disciplines. Researchers continue to explore its properties and develop innovative applications. If you’d like more detailed information on any specific area, feel free to ask! 😊
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-(2-phenylethylsulfonyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S2/c18-15-6-8-16(9-7-15)25(22,23)17-12-19(13-17)24(20,21)11-10-14-4-2-1-3-5-14/h1-9,17H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLCMVMHLUTWQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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